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molecular formula C13H15NO3 B8402725 1-(4-Ethylphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017427-40-5

1-(4-Ethylphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B8402725
M. Wt: 233.26 g/mol
InChI Key: CEAZXKGGLWHVER-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

A mixture of 4-ethylaniline (1.1 mL; 8.73 mmol) and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.5 g; 2.94 mmol) in ethanol (3 mL) was irradiated in a microwave oven for 3 minutes at 100° C. and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 10 to 80% ethyl acetate in heptane with 5% acetic acid) to afford 1-(4-ethylphenyl)-2-oxopyrrolidine-3-carboxylic acid 0.453 g (67%).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].CC1(C)[O:18][C:17](=O)[C:14]2([CH2:16][CH2:15]2)[C:13](=[O:20])[O:12]1>C(O)C>[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([N:7]2[CH2:16][CH2:15][CH:14]([C:13]([OH:20])=[O:12])[C:17]2=[O:18])=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OC(C2(CC2)C(O1)=O)=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated in a microwave oven for 3 minutes at 100° C.
Duration
3 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel (eluent 10 to 80% ethyl acetate in heptane with 5% acetic acid)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)N1C(C(CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.453 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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